Leukadherin-1

Description

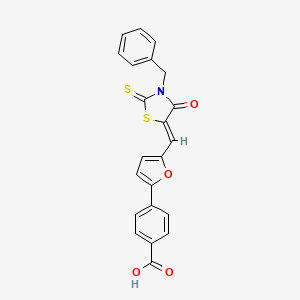

Structure

3D Structure

Properties

IUPAC Name |

4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO4S2/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26/h1-12H,13H2,(H,25,26)/b19-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZGRQSLKVNPCI-UNOMPAQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055362-72-4 | |

| Record name | GB-1275 free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055362724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GB-1275 FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF23I3UYO2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Leukadherin-1: A Technical Guide to its Mechanism of Action on Neutrophils

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukadherin-1 (LA1) is a novel small-molecule agonist of the β2 integrin CD11b/CD18 (also known as Mac-1 or CR3), a key adhesion receptor on neutrophils and other leukocytes.[1][2][3] Counterintuitively, by activating this integrin, this compound enhances neutrophil adhesion to the vascular endothelium, which in turn reduces transendothelial migration and subsequent tissue infiltration, thereby exerting a potent anti-inflammatory effect.[2][4] This technical guide provides an in-depth overview of the core mechanism of action of this compound on neutrophils, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved signaling pathways.

Introduction

Neutrophil recruitment to sites of inflammation is a critical component of the innate immune response. This process is tightly regulated by a multi-step adhesion cascade involving selectin-mediated rolling, chemokine-induced activation, and firm adhesion to the vascular endothelium, followed by transmigration into the inflamed tissue. The β2 integrin CD11b/CD18 plays a pivotal role in the firm adhesion and migration of neutrophils.[3] While traditional anti-inflammatory strategies have focused on blocking integrin function, this compound represents an alternative therapeutic approach by activating CD11b/CD18 to modulate neutrophil trafficking.[2]

Mechanism of Action

This compound is an allosteric agonist that binds to a site on the CD11b αA domain distinct from the ligand-binding site.[4][5] This binding induces a conformational change in the CD11b/CD18 heterodimer, shifting it to a high-affinity state for its ligands, which include Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells and fibrinogen.[2][3][4][6]

Enhanced Adhesion and Reduced Migration

The primary effect of this compound on neutrophils is the potentiation of their adhesion to endothelial ligands.[3][4][6] This enhanced adhesion paradoxically leads to a reduction in neutrophil motility and transendothelial migration.[2] By strengthening the bond between neutrophils and the blood vessel wall, this compound effectively "traps" them, preventing their extravasation into surrounding tissues.[4] This mechanism has been demonstrated to decrease leukocyte recruitment in various in vivo models of inflammation.[2]

Biophysical Insights: Membrane Tethers vs. Cytoskeletal Anchors

Studies using single-molecule force spectroscopy have revealed that this compound-mediated adhesion is qualitatively different from that induced by other integrin activators like Mn²⁺. This compound primarily promotes the formation of long, flexible membrane tethers between the neutrophil and the ICAM-1 substrate.[7] In contrast, Mn²⁺ activation leads to the formation of more rigid, cytoskeleton-anchored bonds.[7] This difference in adhesion mechanics may contribute to the observed decrease in cell migration, as the elongated tethers may delay the detachment of the neutrophil's trailing edge (uropod).[5]

Signaling Pathways

This compound's activation of CD11b/CD18 initiates "outside-in" signaling cascades that modulate various neutrophil functions.

Suppression of Inflammatory Signaling

Activation of CD11b/CD18 by this compound has been shown to suppress innate inflammatory signaling pathways. For instance, this compound pretreatment can reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from monocytes stimulated with Toll-like receptor (TLR) agonists.[1][3][6][8] In macrophages, LA1-mediated activation of CD11b can inhibit the LPS-induced TLR4 signaling pathway, potentially through the endocytosis of TLR4.[9]

Modulation of Cytokine and Chemokine Release

This compound has been demonstrated to modulate the release of various cytokines and chemokines from immune cells. In monokine-stimulated natural killer (NK) cells, this compound pretreatment reduces the secretion of IFN-γ, TNF, and macrophage inflammatory protein (MIP)-1β.[1][3][6][8] This modulation of the inflammatory milieu further contributes to its anti-inflammatory effects.

Quantitative Data

The following table summarizes key quantitative data regarding the activity of this compound.

| Parameter | Value | Cell Type/System | Ligand | Reference |

| EC50 (Adhesion) | 4 µM | K562 cells expressing CD11b/CD18, human and mouse neutrophils | Fibrinogen | [3][6] |

| In vivo dosage (mouse model of lung injury) | 1 mg/kg (i.p. twice daily) | Newborn Sprague Dawley rat pups | - | [3][6] |

| In vitro concentration for migration studies | 15 µM | Human neutrophils | ICAM-1 |

Visualizations

Signaling Pathway of this compound on Neutrophils

Caption: this compound allosterically activates CD11b/CD18, leading to enhanced adhesion and downstream signaling.

Experimental Workflow for Neutrophil Adhesion Assay

Caption: Workflow for a static neutrophil adhesion assay to evaluate the effect of this compound.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound on neutrophils.

Neutrophil Isolation from Human Blood

Objective: To obtain a pure population of neutrophils from peripheral blood.

Materials:

-

Whole blood collected in tubes with anticoagulant (e.g., EDTA)

-

Dextran solution

-

Ficoll-Paque or similar density gradient medium

-

Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

-

Red Blood Cell (RBC) Lysis Buffer

-

Phosphate Buffered Saline (PBS)

-

Centrifuge

Protocol:

-

Perform dextran sedimentation to separate erythrocytes from leukocytes.

-

Carefully layer the leukocyte-rich plasma onto a Ficoll-Paque density gradient.

-

Centrifuge to separate mononuclear cells from granulocytes.

-

Collect the granulocyte/erythrocyte pellet.

-

Lyse contaminating red blood cells using RBC Lysis Buffer.

-

Wash the neutrophil pellet with HBSS.

-

Resuspend the purified neutrophils in an appropriate buffer for downstream applications.

-

Assess purity and viability using a hemocytometer and Trypan Blue exclusion.

Static Neutrophil Adhesion Assay

Objective: To quantify the adhesion of neutrophils to a ligand-coated surface in the presence of this compound.

Materials:

-

96-well black, clear-bottom microplates

-

Recombinant human ICAM-1

-

Bovine Serum Albumin (BSA)

-

Calcein-AM or other fluorescent cell dye

-

Isolated human neutrophils

-

This compound

-

Plate reader with fluorescence detection

Protocol:

-

Coat the wells of a 96-well plate with ICAM-1 overnight at 4°C.

-

Wash the wells with PBS and block with a BSA solution to prevent non-specific binding.

-

Label isolated neutrophils with Calcein-AM.

-

Pre-treat the labeled neutrophils with various concentrations of this compound or a vehicle control.

-

Add the treated neutrophils to the ICAM-1 coated wells and incubate at 37°C.

-

Gently wash the wells to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a plate reader.

-

Calculate the percentage of adherent cells for each condition.

Neutrophil Chemotaxis Assay (Transwell)

Objective: To assess the effect of this compound on the directed migration of neutrophils towards a chemoattractant.

Materials:

-

Transwell inserts with a 3-5 µm pore size

-

24-well companion plates

-

Chemoattractant (e.g., fMLP)

-

Isolated human neutrophils

-

This compound

-

Fluorescent dye for cell labeling (optional) or cell counting method

Protocol:

-

Place Transwell inserts into the wells of a 24-well plate.

-

Add a solution containing the chemoattractant (e.g., fMLP) to the lower chamber.

-

Pre-treat isolated neutrophils with this compound or a vehicle control.

-

Add the treated neutrophils to the upper chamber of the Transwell insert.

-

Incubate the plate at 37°C in a CO₂ incubator to allow for migration.

-

After the incubation period, remove the inserts.

-

Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer, flow cytometry, or by pre-labeling the cells with a fluorescent dye and measuring the fluorescence in the lower chamber.

Conclusion

This compound represents a paradigm-shifting approach to anti-inflammatory therapy. By activating, rather than inhibiting, the neutrophil integrin CD11b/CD18, it promotes strong adhesion to the vascular endothelium, thereby limiting their infiltration into inflamed tissues. This unique mechanism of action, supported by a growing body of biophysical and immunological data, makes this compound a compelling candidate for further investigation and development as a therapeutic for a range of inflammatory disorders. This guide provides a foundational understanding of its core principles of operation for researchers and drug developers in the field.

References

- 1. The complement receptor 3 (CD11b/CD18) agonist Leukadherin‐1 suppresses human innate inflammatory signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule–Mediated Activation of the Integrin CD11b/CD18 Reduces Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. researchgate.net [researchgate.net]

- 5. Agonist this compound Increases CD11b/CD18-Dependent Adhesion Via Membrane Tethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Agonist this compound increases CD11b/CD18-dependent adhesion via membrane tethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The complement receptor 3 (CD11b/CD18) agonist this compound suppresses human innate inflammatory signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | this compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction [frontiersin.org]

The Allosteric Binding Site of Leukadherin-1 on the Integrin CD11b: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukadherin-1 (LA1) is a small-molecule agonist of the integrin CD11b/CD18 (also known as Mac-1 or CR3), which plays a critical role in leukocyte adhesion, migration, and immune functions.[1][2] Unlike orthosteric ligands that bind to the primary active site, this compound is an allosteric modulator that binds to a site topographically distinct from the ligand-binding site.[3][4][5] This allosteric activation of CD11b enhances cell adhesion, thereby reducing leukocyte migration and subsequent inflammation, making it a promising therapeutic strategy for inflammatory diseases.[1][2][4] This technical guide provides an in-depth overview of the binding site of this compound on CD11b, supported by quantitative data, detailed experimental protocols, and visualizations of the key interactions and pathways.

The this compound Binding Site on the CD11b αA-Domain

This compound binds to an allosteric pocket within the ligand-binding αA-domain (also known as the αI-domain) of the CD11b subunit.[1][3][4] This binding event stabilizes the αA-domain in a high-affinity conformation, promoting its interaction with endogenous ligands such as intercellular adhesion molecule 1 (ICAM-1) and fibrinogen.[3][4][6]

Computational modeling, based on the crystal structure of the CD11b αA-domain, has been instrumental in elucidating the putative binding site.[3] This allosteric pocket has been referred to as the "Socket for Isoleucine (SILEN)".[4] The binding of this compound to this site is predicted to be in an activation-sensitive region of the CD11b A domain.[1]

While the precise crystal structure of the this compound-CD11b complex is not publicly available, computational models and mutagenesis studies provide significant insights into the key interacting residues. The model suggests that this compound settles into a hydrophobic pocket, with its activity being sensitive to substitutions of chemical residues in its central core.[1]

Quantitative Data

The interaction between this compound and CD11b/CD18 has been quantified primarily through cell-based adhesion assays. The key quantitative parameter reported is the half-maximal effective concentration (EC50) for inducing cell adhesion.

| Compound | Assay | Ligand | EC50 (μM) | Reference |

| This compound | K562 cell adhesion | Fibrinogen | 4 | [1][6][7] |

| Leukadherin-2 | K562 cell adhesion | Fibrinogen | 12 | [1] |

| Leukadherin-3 | K562 cell adhesion | Fibrinogen | 14 | [1] |

Experimental Methodologies

The characterization of the this compound binding site and its effects on CD11b function has relied on a combination of computational modeling, cell-based adhesion assays, and site-directed mutagenesis.

Computational Modeling

-

Objective: To predict the binding mode of this compound within the CD11b αA-domain.

-

Protocol:

-

A homology model of the human CD11b αA-domain is typically generated using the crystal structure of the mouse CD11b I-domain (PDB ID: 6RHV) or other available integrin I-domain structures as a template.

-

The three-dimensional structure of this compound is generated and optimized using computational chemistry software.

-

Molecular docking simulations are performed to predict the most favorable binding pose of this compound within the αA-domain. These simulations often employ algorithms that explore various conformations of the ligand within the potential binding sites of the protein.

-

The resulting docked complexes are scored and ranked based on their predicted binding energies. The most stable and sterically favorable poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

-

Molecular dynamics simulations may be further employed to assess the stability of the predicted this compound-CD11b complex over time.

-

K562 Cell Adhesion Assay

-

Objective: To quantify the effect of this compound on CD11b/CD18-dependent cell adhesion.

-

Protocol:

-

Plate Coating: 384-well microtiter plates are coated with a CD11b/CD18 ligand, such as fibrinogen (e.g., 15 µg/mL) or ICAM-1 (e.g., 0.35 µg/mL), in a suitable buffer (e.g., PBS, pH 7.4) overnight at 4°C.[3]

-

Blocking: Non-specific binding sites on the plate are blocked with a blocking agent like 1% non-fat milk or 1% gelatin in an appropriate buffer (e.g., Tris-buffered saline, TBS) for 1 hour at room temperature.[3]

-

Cell Preparation: K562 cells stably transfected with plasmids encoding wild-type CD11b and CD18 are maintained in appropriate culture medium (e.g., Iscove's Modified Dulbecco's Medium with 10% FBS and G418).[3]

-

Adhesion Incubation:

-

Cells are washed and resuspended in an assay buffer (e.g., TBS with 1 mM Ca²⁺ and 1 mM Mg²⁺).

-

A defined number of cells (e.g., 30,000 cells/well) are added to the ligand-coated wells.[3]

-

This compound, dissolved in DMSO, is added to the wells at various concentrations. The final DMSO concentration is kept constant across all wells (typically ~1%).[3]

-

The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.[3]

-

-

Washing: Non-adherent cells are removed by gently inverting the plate for a defined period (e.g., 30 minutes) at room temperature.[3]

-

Quantification: The remaining adherent cells are fixed with 4% formaldehyde and quantified using imaging microscopy.[3] The number of adherent cells is expressed as a percentage of the total number of input cells.

-

Site-Directed Mutagenesis

-

Objective: To identify key amino acid residues in the CD11b αA-domain that are critical for this compound binding and allosteric activation.

-

Protocol:

-

Mutant Generation: Plasmids encoding CD11b with specific point mutations in the putative allosteric binding site are generated using standard site-directed mutagenesis kits.

-

Transfection and Expression: The mutant CD11b plasmids are co-transfected with wild-type CD18 plasmids into a suitable cell line, such as K562 cells. Stable cell lines expressing the mutant CD11b/CD18 are then selected.

-

Functional Analysis: The transfected cells are then used in cell adhesion assays as described above to assess the effect of the mutations on the ability of this compound to enhance cell adhesion. A loss or significant reduction in this compound-mediated adhesion for a particular mutant would indicate that the mutated residue is important for its function.

-

Confirmation of Expression: The surface expression levels of the mutant CD11b/CD18 are confirmed by flow cytometry to ensure that any observed functional changes are not due to altered protein expression or trafficking.

-

Signaling Pathways and Experimental Workflows

The interaction of this compound with CD11b initiates a cascade of events that leads to enhanced cell adhesion and reduced migration. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for its characterization.

Caption: Mechanism of this compound action on CD11b/CD18.

Caption: Workflow for identifying the this compound binding site.

Conclusion

This compound represents a novel class of anti-inflammatory agents that function by allosterically activating the integrin CD11b/CD18. Its binding to a specific pocket, termed SILEN, within the CD11b αA-domain induces a conformational change that enhances ligand binding and cell adhesion, ultimately leading to reduced leukocyte migration. The combination of computational modeling and experimental validation through cell-based assays and site-directed mutagenesis has been pivotal in defining this unique mechanism of action. Further high-resolution structural studies of the this compound-CD11b complex will be invaluable for the rational design of next-generation allosteric modulators of integrin function.

References

- 1. Small Molecule–Mediated Activation of the Integrin CD11b/CD18 Reduces Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule-mediated activation of the integrin CD11b/CD18 reduces inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agonist this compound Increases CD11b/CD18-Dependent Adhesion Via Membrane Tethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule agonists of integrin CD11b/CD18 do not induce global conformational changes and are significantly better than activating antibodies in reducing vascular injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. immune-system-research.com [immune-system-research.com]

- 7. medchemexpress.com [medchemexpress.com]

Leukadherin-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukadherin-1 (LA-1) is a novel small-molecule allosteric agonist of the integrin CD11b/CD18 (Mac-1 or CR3). Its discovery marked a significant shift in the strategy for developing anti-inflammatory therapeutics, moving from integrin antagonists to agonists. By binding to the αM subunit (CD11b), this compound stabilizes the integrin in a high-affinity conformation, thereby enhancing leukocyte adhesion to its ligands, such as Intercellular Adhesion Molecule-1 (ICAM-1) and fibrinogen. This increased adhesiveness paradoxically leads to a potent anti-inflammatory effect by reducing leukocyte transendothelial migration into tissues. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative parameters.

Discovery and Mechanism of Action

This compound was identified through a high-throughput screening for small molecules that could modulate the function of the CD11b/CD18 integrin.[1] The primary discovery was reported by Maiguel, Faridi, Wei, et al. in their 2011 publication in Science Signaling.[1] The researchers sought to find compounds that could activate the integrin, a counterintuitive approach to anti-inflammatory therapy which traditionally focused on blocking integrin function.

The core mechanism of this compound is its function as an allosteric agonist.[2] It binds to a site on the αA-domain of the CD11b subunit, distinct from the ligand-binding site.[2] This binding event induces a conformational change in the integrin, stabilizing it in a high-affinity state. This leads to increased adhesion of leukocytes (such as neutrophils and monocytes) to the vascular endothelium.[3] The enhanced, firm adhesion reduces leukocyte rolling and subsequent migration across the endothelial barrier into inflamed tissues, thereby mitigating the inflammatory response.[2][3]

Furthermore, this compound has been shown to suppress innate inflammatory signaling. Pre-treatment with this compound reduces the secretion of pro-inflammatory cytokines such as interferon (IFN)-γ, tumor necrosis factor (TNF), and macrophage inflammatory protein (MIP)-1β by natural killer (NK) cells. It also curtails the secretion of IL-1β, IL-6, and TNF from stimulated monocytes.

Signaling Pathway

The signaling pathway initiated by this compound binding to CD11b/CD18 ultimately strengthens the adhesive function of the leukocyte. This process prevents the leukocyte from detaching and migrating across the blood vessel wall.

References

A Technical Guide to the Downstream Signaling Pathways Activated by Leukadherin-1

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukadherin-1 (LA1) is a small molecule allosteric agonist of the integrin receptor CD11b/CD18 (also known as Macrophage-1 antigen, Mac-1, or Complement Receptor 3, CR3).[1][2] Unlike traditional integrin antagonists that block leukocyte function, this compound functions through a counterintuitive mechanism: it enhances and stabilizes leukocyte adhesion to the endothelium.[3][4] This heightened adhesion effectively reduces leukocyte migration, transmigration, and recruitment to sites of inflammation, resulting in potent anti-inflammatory effects.[1][4] This document provides a detailed technical overview of the known and putative downstream signaling pathways activated by this compound, summarizes key quantitative data, and presents representative experimental protocols for studying its activity.

Core Mechanism of Action

This compound binds to an allosteric pocket on the αM (CD11b) subunit of the CD11b/CD18 heterodimer.[5] This binding stabilizes the integrin in an active, high-affinity conformation, promoting its binding to ligands such as Intercellular Adhesion Molecule-1 (ICAM-1) and fibrinogen.[1][6] The primary consequence of this activation is a significant increase in leukocyte adhesion, which paradoxically inhibits the overall inflammatory cascade by preventing leukocytes from migrating into tissues.[4][7] This modulation of cell adhesion is the nexus for two major downstream signaling branches: the regulation of cytoskeletal dynamics and the suppression of pro-inflammatory signaling cascades.

Downstream Signaling Pathways

This compound initiates signaling cascades that impact both the physical machinery of cell adhesion and the intracellular pathways governing inflammation.

Putative Pathway for Cytoskeletal Rearrangement and Adhesion

While direct experimental evidence detailing the entire cascade initiated by this compound is still emerging, a putative pathway can be constructed based on the canonical signaling of β2 integrins. Activation of CD11b/CD18 is known to trigger "outside-in" signaling that leads to the reorganization of the actin cytoskeleton, which is essential for firm adhesion.

-

Src Family Kinase (SFK) Activation: The cytoplasmic tails of integrin β subunits are known interaction hubs. Upon this compound-induced activation and clustering of CD11b/CD18, Src family kinases (SFKs) are recruited to the β2 cytoplasmic domain, leading to their activation.[8]

-

Vav1 Recruitment and Activation: Activated SFKs phosphorylate downstream adaptors and enzymes. Vav1, a guanine nucleotide exchange factor (GEF) specific to hematopoietic cells, is a key player in integrin signaling.[9][10] It is recruited to the membrane and activated following integrin engagement.

-

Rac1 Activation: Activated Vav1 catalyzes the exchange of GDP for GTP on the small GTPase Rac1, converting it to its active state.[9]

-

Actin Cytoskeleton Reorganization: Active Rac1 is a master regulator of the actin cytoskeleton, promoting the formation of lamellipodia and membrane ruffles, which are structures critical for cell spreading and strengthening adhesion.

This cascade provides the mechanical link between this compound binding to the extracellular domain of CD11b/CD18 and the subsequent physical changes in the cell that lead to firm adhesion and reduced motility.

Anti-Inflammatory Signaling Pathways

Beyond enhancing physical adhesion, this compound-mediated activation of CD11b/CD18 actively suppresses pro-inflammatory signaling from other immune receptors, notably Toll-like Receptors (TLRs) and cytokine receptors.

-

Inhibition of TLR Signaling: this compound activation of CD11b has been shown to negatively regulate TLR signaling pathways.[2][11] One proposed mechanism is that active CD11b promotes the endocytosis of TLR4, thereby blocking its interaction with lipopolysaccharide (LPS).[11] This prevents the downstream activation of MAPK and NF-κB signaling pathways, leading to a significant reduction in the production of pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β.[11][12]

-

Suppression of JAK/STAT Signaling: In Natural Killer (NK) cells, this compound pretreatment has been demonstrated to reduce the phosphorylation of STAT5 (pSTAT5) following stimulation with IL-12 and IL-15.[13][14] This indicates that CD11b/CD18 activation interferes with the JAK/STAT pathway, a critical signaling axis for many cytokines, thereby suppressing the secretion of effector cytokines such as IFN-γ and TNF.[13][14]

Quantitative Data Presentation

The functional consequences of this compound activation have been quantified across various experimental systems.

Table 1: Key Molecular Activation and Adhesion Data

| Parameter | Value | Cell System | Ligand | Citation |

|---|

| EC50 (Adhesion) | 4 µM | K562 cells expressing CD11b/CD18 | Fibrinogen |[1][15] |

Table 2: Summary of this compound Effects on Inflammatory Mediators

| Target Molecule | Effect | Cell Type / Model | Stimulus | Citation |

|---|---|---|---|---|

| IFN-γ | Reduced Secretion | NK Cells | Monokines (IL-12+IL-15/18) | [1][13][14] |

| TNF | Reduced Secretion | NK Cells, Monocytes | Monokines, TLR-2/7/8 Agonists | [1][13][14] |

| MIP-1β | Reduced Secretion | NK Cells | Monokines | [1][13] |

| IL-1β | Reduced Secretion / mRNA | Monocytes, Macrophages (in vivo) | TLR-2/7/8 Agonists, LPS | [1][12][14] |

| IL-6 | Reduced Secretion / mRNA | Monocytes, Macrophages (in vivo) | TLR-2/7/8 Agonists, LPS | [1][12][14] |

| IL-12 | Reduced Secretion / mRNA | Macrophages (in vivo) | LPS | [11][12] |

| pSTAT5 | Reduced Levels | NK Cells | IL-12 + IL-15 | [13][14] |

| IL-10 | Increased Secretion | NK Cells | IL-12 + IL-18 | [13][14] |

| CD86 & CD40 | Reduced Expression | Macrophages, Dendritic Cells | LPS + IFN-γ | [11] |

| CD45+ Leukocytes | Reduced Infiltration | EAE Animal Model | EAE Induction |[7] |

Experimental Protocols

Detailed protocols for assessing this compound activity are critical for reproducible research. Below are representative methodologies for key assays.

Representative Protocol: Static Cell Adhesion Assay

This protocol outlines a method for quantifying the effect of this compound on leukocyte adhesion to an immobilized ligand.

-

Plate Coating:

-

Coat wells of a 384-well plate with a solution of fibrinogen (e.g., 10 µg/mL in PBS) or another relevant ligand.

-

Incubate overnight at 4°C.

-

Wash wells three times with sterile PBS to remove unbound ligand.

-

Block non-specific binding by incubating wells with 1% BSA in PBS for 1 hour at 37°C. Wash again with PBS.

-

-

Cell Preparation:

-

Culture leukocytes (e.g., primary neutrophils or a cell line like K562 expressing CD11b/CD18) under standard conditions.

-

Label cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol for easy quantification.

-

Resuspend the labeled cells in serum-free medium (e.g., DMEM) at a concentration of 1x106 cells/mL.[16]

-

-

Adhesion Assay:

-

Prepare serial dilutions of this compound and vehicle control (e.g., DMSO) in serum-free medium. The final DMSO concentration should be kept low (~1%).[16]

-

Add 25 µL of the compound dilutions to the coated wells.

-

Add 25 µL of the cell suspension to each well.

-

Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C to allow for adhesion.[16]

-

-

Quantification:

-

Gently wash the plate by inverting and submerging in a beaker of PBS to remove non-adherent cells. Repeat 2-3 times.

-

After the final wash, remove excess liquid and add 100 µL of PBS to each well.

-

Read the fluorescence of the remaining adherent cells using a plate reader at the appropriate excitation/emission wavelengths.

-

Calculate the percentage of adherent cells for each condition relative to a "total cells" control (wells with cells, no washing).

-

Representative Protocol: Cytokine Quantification by ELISA

This protocol describes the measurement of secreted cytokines from cell culture supernatants following treatment with this compound.

-

Cell Culture and Treatment:

-

Plate cells (e.g., primary human monocytes or NK cells) in a 96-well culture plate at an appropriate density.

-

Pre-treat cells with this compound (e.g., 7.5 µM) or vehicle control for 30-45 minutes.[15]

-

Add the inflammatory stimulus (e.g., LPS for monocytes, or IL-12 + IL-18 for NK cells).[15]

-

Incubate for a specified time (e.g., 6-24 hours) to allow for cytokine production and secretion.

-

-

Supernatant Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the culture supernatant without disturbing the cell pellet. Supernatants can be used immediately or stored at -80°C.[15]

-

-

ELISA Procedure (using a commercial kit):

-

Follow the manufacturer's protocol. A typical workflow is as follows:

-

Add capture antibody to a 96-well ELISA plate and incubate.

-

Wash and block the plate.

-

Add standards, controls, and collected cell supernatants to the wells and incubate.

-

Wash the plate.

-

Add the detection antibody and incubate.

-

Wash the plate.

-

Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

-

Wash the plate.

-

Add the substrate solution (e.g., TMB) and incubate in the dark until color develops.

-

Add stop solution to halt the reaction.

-

-

Data Analysis:

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve using the absorbance values of the known standards.

-

Calculate the concentration of the cytokine in each sample by interpolating its absorbance value on the standard curve.

-

Compare cytokine concentrations between this compound-treated and control groups.

-

Disclaimer: This document is intended for informational purposes for a scientific audience. It is a synthesis of publicly available research and is not a substitute for primary literature review. All experimental work should be conducted following appropriate laboratory safety guidelines and institutional review.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Integrin alpha M - Wikipedia [en.wikipedia.org]

- 3. Cytoskeletal protein radixin activates integrin alpha(M)beta(2) by binding to its cytoplasmic tail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. researchgate.net [researchgate.net]

- 6. Agonist this compound increases CD11b/CD18-dependent adhesion via membrane tethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Src kinase activation by direct interaction with the integrin beta cytoplasmic domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Vav1 and PU.1 are recruited to the CD11b promoter in APL-derived promyelocytes: role of Vav1 in modulating PU.1-containing complexes during ATRA-induced differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | this compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction [frontiersin.org]

- 12. This compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The complement receptor 3 (CD11b/CD18) agonist this compound suppresses human innate inflammatory signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

Leukadherin-1: A Specific Agonist for Integrin CD11b/CD18 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukadherin-1 (LA1) is a small molecule agonist that specifically targets the integrin CD11b/CD18 (also known as Mac-1 or CR3), a key adhesion receptor on the surface of leukocytes. By binding to an allosteric site on the CD11b αA-domain, this compound stabilizes the integrin in a high-affinity conformation, thereby enhancing leukocyte adhesion to its ligands, such as intercellular adhesion molecule-1 (ICAM-1) and fibrinogen.[1][2] This enhanced adhesion paradoxically leads to a reduction in leukocyte transendothelial migration and infiltration into tissues, positioning this compound as a promising anti-inflammatory agent.[3][4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualization of the associated signaling pathways.

Introduction to this compound and Integrin CD11b/CD18

Integrin CD11b/CD18 is a heterodimeric protein expressed on myeloid and Natural Killer (NK) cells that plays a crucial role in the innate immune response.[6] It mediates leukocyte adhesion, migration, and phagocytosis through its interaction with a variety of ligands.[7] this compound is a member of a class of small molecules, termed leukadherins, that act as allosteric agonists of CD11b/CD18.[1] Unlike traditional anti-inflammatory strategies that often involve blocking integrin function, this compound leverages a counterintuitive mechanism of action: by increasing the avidity of CD11b/CD18 for its ligands, it promotes firm adhesion of leukocytes to the vascular endothelium, thereby preventing their subsequent extravasation into inflamed tissues.[4][5]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters associated with the activity of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Type/System | Ligand | Reference |

| EC50 for Adhesion | 4 µM | K562 cells expressing CD11b/CD18 | Fibrinogen | [3][8][9][10][11] |

| Concentration for Neutrophil Motility Inhibition | 15 µM | Human Neutrophils on HUVEC monolayers | ICAM-1 | [5] |

Table 2: Effects of this compound on Neutrophil Migration Dynamics

| Parameter | Control (fMLP-stimulated) | This compound (15 µM) Treated | Units | Reference |

| Speed | 0.25 ± 0.01 | 0.06 ± 0.01 | µm/s | [12] |

| Path Length | 199.5 ± 14.3 | 42.1 ± 13.0 | µm | [12] |

| Displacement | 65.2 ± 4.7 | 10.4 ± 1.3 | µm | [12] |

Mechanism of Action

This compound binds to an allosteric pocket within the ligand-binding αA-domain (also known as the αI-domain) of the CD11b subunit.[1][13] This binding event stabilizes the αA-domain in a high-affinity conformation, leading to an overall increase in the avidity of the CD11b/CD18 integrin for its ligands. Biophysical studies using single-molecule force spectroscopy have revealed that this compound primarily enhances the formation of long membrane tethers between the leukocyte and an ICAM-1 coated surface, in contrast to activators like Mn2+, which also promote cytoskeleton-anchored bonds.[1][2]

Signaling Pathways

Activation of CD11b/CD18 by this compound has been shown to suppress innate inflammatory signaling.[3][9] In Natural Killer (NK) cells, this compound pretreatment reduces the secretion of pro-inflammatory cytokines such as IFN-γ, TNF, and MIP-1β.[3][6] In monocytes, it curtails the release of IL-1β, IL-6, and TNF in response to Toll-like receptor (TLR) stimulation.[3][10] Furthermore, this compound-mediated activation of CD11b can inhibit the pro-inflammatory response in macrophages induced by lipopolysaccharide (LPS) by blocking the LPS-TLR4 interaction.[14]

Caption: this compound signaling cascade.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

Cell Adhesion Assay

This assay quantifies the ability of this compound to promote cell adhesion to a specific ligand.

-

Materials:

-

96-well microplates

-

Ligand solution (e.g., 10 µg/mL Fibrinogen in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

K562 cells stably expressing CD11b/CD18

-

Calcein-AM fluorescent dye

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

-

Procedure:

-

Coat the wells of a 96-well plate with the ligand solution overnight at 4°C.

-

Wash the wells with PBS and block with blocking buffer for 1 hour at room temperature.

-

Label the K562-CD11b/CD18 cells with Calcein-AM.

-

Resuspend the labeled cells in assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the cell suspension and this compound dilutions to the coated wells.

-

Incubate for 30-60 minutes at 37°C.

-

Gently wash the wells to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a plate reader.

-

Calculate the EC50 value from the dose-response curve.

-

Caption: Cell adhesion assay workflow.

Neutrophil Migration Assay (Zigmond Chamber)

This assay assesses the effect of this compound on the chemotactic migration of neutrophils.

-

Materials:

-

Zigmond chamber

-

Glass coverslips

-

ICAM-1 solution

-

Murine or human neutrophils

-

Chemoattractant (e.g., fMLP)

-

This compound

-

Time-lapse video microscopy setup

-

-

Procedure:

-

Coat glass coverslips with ICAM-1.

-

Assemble the Zigmond chamber with the coated coverslip.

-

Isolate neutrophils from whole blood or bone marrow.

-

Pre-incubate neutrophils with this compound or vehicle control (DMSO).

-

Load the neutrophil suspension into one well of the Zigmond chamber.

-

Load the chemoattractant into the other well to establish a gradient.

-

Mount the chamber on a microscope stage equipped with a 37°C environmental chamber.

-

Record time-lapse videos of neutrophil migration.

-

Analyze the videos to track individual cell paths, speed, and displacement.

-

Single-Molecule Force Spectroscopy (SMFS)

SMFS is used to probe the biophysical interactions between this compound-activated CD11b/CD18 and its ligand ICAM-1 at the single-molecule level.

-

Materials:

-

Atomic Force Microscope (AFM)

-

AFM tips functionalized with ICAM-1

-

K562 cells expressing CD11b/CD18 or primary neutrophils

-

This compound

-

-

Procedure:

-

Immobilize K562-CD11b/CD18 cells or neutrophils on a substrate.

-

Functionalize AFM tips with recombinant ICAM-1.

-

Treat the cells with this compound or a control substance (e.g., Mn2+).

-

Bring the ICAM-1-coated AFM tip into contact with a cell to allow for bond formation.

-

Retract the tip at a constant velocity while measuring the force.

-

Analyze the force-distance curves to determine detachment forces, distances, and times, distinguishing between cytoskeleton-anchored bonds and membrane tethers.

-

In Vivo Studies and Therapeutic Potential

In vivo studies in animal models have demonstrated the therapeutic potential of this compound. For instance, in a mouse model of acute peritonitis, this compound significantly reduced neutrophil accumulation.[11] In a model of neonatal lung injury, administration of this compound was shown to be beneficial.[3] Furthermore, in a mouse model of kidney transplantation, this compound treatment reduced leukocyte infiltration and prolonged graft survival.[8] These findings underscore the potential of this compound as a novel anti-inflammatory therapeutic.

Conclusion

This compound represents a novel class of anti-inflammatory agents that function by activating, rather than inhibiting, the integrin CD11b/CD18. Its unique mechanism of enhancing leukocyte adhesion to prevent tissue infiltration has shown promise in various preclinical models of inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in exploring the therapeutic potential of this compound and other integrin agonists.

Caption: Logical flow of this compound's action.

References

- 1. Agonist this compound Increases CD11b/CD18-Dependent Adhesion Via Membrane Tethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agonist this compound increases CD11b/CD18-dependent adhesion via membrane tethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound ameliorates endothelial barrier damage mediated by neutrophils from critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The I domain is a major recognition site on the leukocyte integrin Mac- 1 (CD11b/CD18) for four distinct adhesion ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. immune-system-research.com [immune-system-research.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. apexbt.com [apexbt.com]

- 12. This compound ameliorates endothelial barrier damage mediated by neutrophils from critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Small molecule agonists of integrin CD11b/CD18 do not induce global conformational changes and are significantly better than activating antibodies in reducing vascular injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Leukadherin-1 in Modulating Leukocyte Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukadherin-1 (LA1) is a small-molecule agonist of the β2 integrin CD11b/CD18 (also known as Mac-1 or CR3), a key adhesion receptor on the surface of leukocytes.[1][2] By binding to an allosteric site on the CD11b subunit, this compound stabilizes the high-affinity conformation of the integrin, thereby enhancing leukocyte adhesion to its ligands, such as intercellular adhesion molecule-1 (ICAM-1) and fibrinogen.[3][4] This enhanced adhesion paradoxically leads to a reduction in leukocyte transendothelial migration and infiltration into inflamed tissues, making this compound a promising therapeutic candidate for inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Introduction

Leukocyte recruitment to sites of inflammation is a critical process in the immune response, but its dysregulation can contribute to the pathogenesis of numerous inflammatory and autoimmune diseases.[1] The β2 integrin CD11b/CD18 plays a pivotal role in this process by mediating the firm adhesion of leukocytes to the vascular endothelium, a prerequisite for their subsequent extravasation.[1] While therapeutic strategies have traditionally focused on blocking integrin function, an alternative approach involves the pharmacological activation of CD11b/CD18 to modulate leukocyte adhesion and migration. This compound is a first-in-class small molecule that exemplifies this novel strategy.[1] It acts as an allosteric agonist, binding to the αA domain of CD11b and promoting a conformational change that increases its ligand-binding affinity.[1][2][3] This leads to a state of heightened leukocyte adhesion, which paradoxically inhibits their ability to migrate across the endothelial barrier.[1]

Quantitative Data on this compound Activity

The activity of this compound has been quantified in various in vitro and in vivo assays. The following tables summarize key quantitative data on its effects on leukocyte adhesion and inflammatory responses.

Table 1: In Vitro Efficacy of Leukadherins on CD11b/CD18-Dependent Adhesion to Fibrinogen [1]

| Compound | EC50 (μM) |

| This compound (LA1) | 4 |

| Leukadherin-2 (LA2) | 12 |

| Leukadherin-3 (LA3) | 14 |

Table 2: Effect of this compound on Neutrophil Migration Dynamics on Endothelial Monolayers

| Treatment | Speed (μm/s) | Path Length (μm) | Displacement (μm) |

| Control (fMLP-stimulated) | 0.25 ± 0.01 | 199.5 ± 14.3 | 65.2 ± 4.7 |

| This compound (15 μM) | 0.06 ± 0.01 | 42.1 ± 13.0 | 10.4 ± 1.3 |

Table 3: In Vivo Effect of this compound on Leukocyte Rolling and Adhesion in TNF-α-stimulated Cremaster Muscle Venules [1]

| Parameter | Control (DMSO) | This compound |

| Median Rolling Velocity (μm/s) | ~40 | ~20 |

| Number of Adherent Neutrophils | ~10 | ~20 |

Table 4: Effect of this compound on Cytokine Secretion

| Cell Type | Stimulus | Cytokine | Effect of this compound Pre-treatment |

| NK Cells | Monokines | IFN-γ, TNF, MIP-1β | Reduced Secretion[5] |

| Monocytes | TLR-2 and TLR-7/8 agonists | IL-1β, IL-6, TNF | Reduced Secretion[5] |

| Macrophages | LPS/IFN-γ | IL-6, TNF-α, IL-12, IL-1β | Reduced Secretion[6] |

Signaling Pathways Modulated by this compound

This compound, by activating CD11b/CD18, triggers intracellular signaling cascades that ultimately lead to the observed cellular responses. The binding of LA1 to the allosteric site on the CD11b αA domain induces a conformational change that mimics the "inside-out" signaling-mediated activation of the integrin. This leads to enhanced ligand binding and subsequent "outside-in" signaling.

Inhibition of Pro-inflammatory Signaling

This compound-mediated activation of CD11b has been shown to suppress pro-inflammatory signaling pathways in leukocytes. In macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), this compound treatment inhibits the phosphorylation of key components of the MAP kinase (p38, ERK1/2, JNK) and NF-κB (p65) pathways.[6] This inhibition of canonical pro-inflammatory signaling pathways likely contributes to the observed reduction in the secretion of inflammatory cytokines.

References

- 1. Small Molecule–Mediated Activation of the Integrin CD11b/CD18 Reduces Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. Agonist this compound Increases CD11b/CD18-Dependent Adhesion Via Membrane Tethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound A furanyl thiazolidinone compound that binds CD11b αA/αI domain in a reversible manner and stabilizes αA in a high-affinity binding conformation toward known CD11b/CD18 (αMβ2; CR3; Mac-1) ligands, fibrinogen, ICAM-1, and iC3B. | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

Leukadherin-1 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Structure-Activity Relationship, Mechanism of Action, and Experimental Protocols for the CD11b/CD18 Agonist, Leukadherin-1.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, a small molecule agonist of the integrin CD11b/CD18, also known as Mac-1 or Complement Receptor 3 (CR3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating leukocyte adhesion and inflammation. We will delve into the quantitative data of this compound and its analogs, detail the experimental protocols for assessing their activity, and visualize the key signaling pathways involved in their mechanism of action.

Core Structure and Structure-Activity Relationship (SAR)

This compound belongs to a class of compounds characterized by a core furanyl thiazolidinone chemical motif.[1] Structure-activity relationship studies have been initiated to explore the impact of various substitutions on this central scaffold. The initial discovery and optimization efforts led to the identification of several key compounds with varying potencies in enhancing CD11b/CD18-dependent cell adhesion to its physiological ligand, fibrinogen.

Chemical Structures of Key Leukadherin Analogs

The foundational SAR studies revolved around modifications at the periphery of the furanyl thiazolidinone core. Below are the chemical structures of this compound (LA1), two of its analogs (Leukadherin-2 and -3), and a structurally related inactive control compound (Leukadherin-control, LA-C).

-

This compound (LA1): 4-(5-((3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid[2][3]

-

Leukadherin-2 (LA2): Structure features modifications to the benzyl and benzoic acid moieties of LA1.

-

Leukadherin-3 (LA3): Structure features modifications to the benzyl and benzoic acid moieties of LA1.

-

Leukadherin-control (LA-C): A structurally similar compound that lacks the specific structural features required for agonistic activity.

Quantitative SAR Data

The primary measure of activity for the Leukadherin series is their ability to increase the adhesion of cells expressing CD11b/CD18 to fibrinogen. The half-maximal effective concentration (EC50) is a key parameter in quantifying this activity. The table below summarizes the EC50 values for the key leukadherin compounds identified.

| Compound | Chemical Structure | EC50 (µM) for CD11b/CD18-dependent adhesion to fibrinogen |

| This compound (LA1) | 4-(5-((3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid | 4[1] |

| Leukadherin-2 (LA2) | [Structure not explicitly detailed in provided results] | 12[1] |

| Leukadherin-3 (LA3) | [Structure not explicitly detailed in provided results] | 14[1] |

| Leukadherin-control (LA-C) | [Structure not explicitly detailed in provided results] | No effect[1] |

SAR Insights:

The data, though limited to a few compounds, suggests that the specific substitutions on the benzyl and benzoic acid rings of the core structure are critical for potent agonistic activity. The significantly lower potency of Leukadherin-2 and -3 compared to this compound, and the complete lack of activity of LA-C, underscore the stringent structural requirements for effective binding to the allosteric site on CD11b and inducing the conformational changes necessary for integrin activation. Further studies with a broader range of analogs are necessary to delineate a more detailed SAR model.

Mechanism of Action and Signaling Pathways

This compound acts as an allosteric agonist of CD11b/CD18.[4] It binds to a site on the CD11b αA-domain (also known as the αI-domain), which is distinct from the ligand-binding site.[5] This binding event stabilizes a high-affinity conformation of the integrin, thereby enhancing its adhesion to ligands such as fibrinogen and Intercellular Adhesion Molecule-1 (ICAM-1).[2][6] This enhanced adhesion of leukocytes to the vascular endothelium paradoxically leads to a reduction in their transendothelial migration and infiltration into inflamed tissues.[7]

The downstream signaling events following this compound-mediated activation of CD11b/CD18 are complex and lead to an overall anti-inflammatory response. Key modulated pathways include the inhibition of Toll-like receptor (TLR) signaling and the suppression of cytokine-induced signaling cascades.

Inhibition of TLR Signaling via MyD88 Degradation

This compound has been shown to negatively regulate TLR signaling pathways.[8] One of the key mechanisms is the degradation of the adaptor protein MyD88, which is crucial for the signaling of most TLRs.[9] This leads to the inhibition of downstream pro-inflammatory signaling cascades, including the NF-κB pathway.

Caption: this compound inhibits TLR signaling by promoting MyD88 degradation.

Suppression of STAT5 Phosphorylation

In natural killer (NK) cells and other immune cells, cytokine signaling through the JAK-STAT pathway is crucial for their activation and function. This compound pretreatment has been shown to reduce the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) following stimulation with cytokines like IL-12 and IL-15.[10][11] This leads to a decrease in the secretion of pro-inflammatory cytokines such as IFN-γ and TNF-α.[7]

Caption: this compound suppresses cytokine signaling via inhibition of STAT5 phosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound and its analogs.

Cell Adhesion Assay

This assay quantifies the ability of compounds to enhance the adhesion of cells expressing CD11b/CD18 to a fibrinogen-coated surface.

Workflow Diagram:

Caption: Workflow for the K562-CD11b/CD18 cell adhesion assay.

Detailed Protocol:

-

Plate Coating: Coat the wells of a 96-well microtiter plate with fibrinogen (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to prevent non-specific cell binding.

-

Cell Preparation: Culture K562 cells stably transfected with CD11b/CD18 in appropriate media. Harvest the cells and resuspend them in a serum-free assay buffer (e.g., Tris-buffered saline with 1 mM Ca²⁺/Mg²⁺).

-

Compound Addition: Prepare serial dilutions of the test compounds (e.g., this compound) in the assay buffer. Add the compound solutions to the designated wells of the fibrinogen-coated plate.

-

Cell Seeding: Add the K562-CD11b/CD18 cell suspension to the wells (e.g., 50,000 cells/well).

-

Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for cell adhesion.

-

Washing: Gently wash the wells multiple times with the assay buffer to remove non-adherent cells.

-

Quantification: Quantify the number of adherent cells using a suitable method. A common approach is the use of a luminescent cell viability assay such as CellTiter-Glo®, which measures ATP content.

-

Data Analysis: Calculate the percentage of cell adhesion relative to a positive control (e.g., Mn²⁺, a known integrin activator) and plot the data against the compound concentration to determine the EC50 value.

Neutrophil Transendothelial Migration Assay

This assay assesses the ability of compounds to inhibit the migration of primary neutrophils across a monolayer of endothelial cells.

Workflow Diagram:

Caption: Workflow for the in vitro neutrophil transendothelial migration assay.

Detailed Protocol:

-

Endothelial Cell Monolayer Formation: Seed human umbilical vein endothelial cells (HUVECs) or another suitable endothelial cell line onto the porous membrane of a transwell insert (e.g., 3.0 µm pore size) and culture until a confluent monolayer is formed. The integrity of the monolayer can be assessed by measuring transendothelial electrical resistance (TEER).

-

Neutrophil Isolation: Isolate primary neutrophils from fresh human or murine blood using density gradient centrifugation (e.g., using Ficoll-Paque).

-

Assay Setup: Place the transwell inserts containing the endothelial monolayer into a multi-well plate. Add a chemoattractant (e.g., fMLP, IL-8) to the lower chamber.

-

Treatment and Seeding: Pre-incubate the isolated neutrophils with the test compounds (e.g., this compound) or vehicle control. Add the treated neutrophil suspension to the upper chamber of the transwell insert.

-

Incubation: Incubate the plate at 37°C for a period sufficient to allow for neutrophil migration (e.g., 1-3 hours).

-

Quantification of Migrated Cells: Collect the medium from the lower chamber and count the number of migrated neutrophils using a hemocytometer, flow cytometry, or by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.

-

Data Analysis: Calculate the percentage of neutrophil migration in the presence of the test compound relative to the vehicle control.

Conclusion

This compound represents a promising class of small molecule agonists of the integrin CD11b/CD18 with potent anti-inflammatory properties. The structure-activity relationship studies, though in their early stages, highlight the importance of the furanyl thiazolidinone core and specific peripheral substitutions for activity. The mechanism of action involves an allosteric activation of the integrin, leading to enhanced leukocyte adhesion and subsequent inhibition of transendothelial migration. Furthermore, this compound modulates key inflammatory signaling pathways by inducing the degradation of MyD88 and inhibiting the phosphorylation of STAT5. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further explore the therapeutic potential of this compound and its analogs in various inflammatory and autoimmune diseases. Future research should focus on expanding the SAR knowledge base with a wider array of analogs and further elucidating the intricate downstream signaling events to optimize the development of this novel class of anti-inflammatory agents.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. dovepress.com [dovepress.com]

- 3. protocols.io [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Agonist this compound Increases CD11b/CD18-Dependent Adhesion Via Membrane Tethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Assays of Transendothelial Migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leukadherin 1, a CR3 Mimetic, Negatively Regulates Toll Like Receptor (TLR) Dependent Inflammatory Responses via Degradation of an Adaptor Protein - ACR Meeting Abstracts [acrabstracts.org]

- 10. The complement receptor 3 (CD11b/CD18) agonist this compound suppresses human innate inflammatory signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Effect of Leukadherin-1 on Cytokine Secretion in Monocytes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Leukadherin-1 (LA1) is a small molecule agonist of the leukocyte integrin CD11b/CD18, also known as Macrophage-1 antigen (Mac-1) or Complement Receptor 3 (CR3).[1][2] This integrin is predominantly expressed on myeloid cells, including monocytes, and natural killer (NK) cells.[3] While initially identified for its ability to enhance leukocyte adhesion to vascular endothelium, thereby reducing transendothelial migration and influx to injury sites, a significant body of research has illuminated its potent anti-inflammatory properties.[2][4] this compound suppresses innate inflammatory signaling by modulating cytokine secretion in monocytes.[1][4] This document provides an in-depth overview of the mechanism of action of this compound, its specific effects on monocyte cytokine profiles, detailed experimental protocols for studying these effects, and a visualization of the key signaling pathways involved.

Mechanism of Action: Mac-1 Agonism and Anti-Inflammatory Signaling

This compound functions as an allosteric agonist, activating the Mac-1 receptor by binding to a site on the CD11b subunit distant from the primary ligand-binding site.[5] This activation does not block but rather modulates the receptor's function, leading to a down-regulation of inflammatory responses, particularly those initiated by Toll-like receptors (TLRs).[6]

The primary anti-inflammatory mechanism in monocytes involves the negative regulation of TLR signaling pathways.[1][6] Activation of CD11b by this compound has been shown to physically block the interaction between lipopolysaccharide (LPS) and TLR4.[7] This interference disrupts the downstream signaling cascade, inhibiting the activation of critical transcription factors like NF-κB and the phosphorylation of MAP kinases (MAPKs), which are essential for the transcription of pro-inflammatory cytokine genes.[7] Studies also indicate that LA1 can inhibit TLR-7/8-induced TNF secretion in a manner dependent on the adaptor protein MyD88.[6]

Signaling Pathway Diagram

Caption: this compound signaling cascade in monocytes.

Quantitative Effects on Cytokine Secretion

This compound pretreatment has been demonstrated to significantly reduce the secretion of key pro-inflammatory cytokines from monocytes following stimulation with various inflammatory triggers.[1] Specifically, upon activation of TLR-2 and TLR-7/8, this compound leads to a marked decrease in the release of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor (TNF).[6][8] This suppressive effect is statistically significant (P < 0.01 for all).[1][6] In studies using mouse bone marrow-derived macrophages, LA1 also inhibited the production of IL-6, TNF-α, IL-12, and IL-1β induced by LPS and Interferon-gamma (IFN-γ).[7]

| Cytokine | Stimulus | Cell Type | Effect of this compound | Reference |

| TNF-α | TLR-7/8 Agonist (R848) | Human Monocytes | Significant Reduction (P = 0.009) | [6][8] |

| TNF-α | TLR-2 Agonist (Pam3csk4) | Human Monocytes | Significant Reduction | [8] |

| TNF-α | LPS / IFN-γ | Mouse BMDM | Significant Reduction | [7] |

| IL-6 | TLR-7/8 Agonist (R848) | Human Monocytes | Significant Reduction (P = 0.008) | [6][8] |

| IL-6 | TLR-2 Agonist (Pam3csk4) | Human Monocytes | Significant Reduction | [8] |

| IL-6 | LPS / IFN-γ | Mouse BMDM | Significant Reduction | [7] |

| IL-1β | TLR-7/8 Agonist (R848) | Human Monocytes | Significant Reduction (P < 0.001) | [6][8] |

| IL-1β | TLR-2 Agonist (Pam3csk4) | Human Monocytes | Significant Reduction | [8] |

| IL-1β | LPS / IFN-γ | Mouse BMDM | Significant Reduction | [7] |

| IL-12 | LPS / IFN-γ | Mouse BMDM | Significant Reduction | [7] |

Key Experimental Protocols

The following section details generalized protocols for investigating the impact of this compound on monocyte cytokine secretion.

Monocyte Isolation and Culture

Objective: To obtain a pure population of primary monocytes for in vitro experimentation.

Methodology (Human Peripheral Blood Mononuclear Cells - PBMCs):

-

Blood Collection: Draw whole blood from healthy donors into collection tubes containing an anticoagulant (e.g., Heparin or EDTA).

-

PBMC Isolation: Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Monocyte Enrichment: Enrich for monocytes from the PBMC population using either plastic adhesion (culturing PBMCs for 1-2 hours and washing away non-adherent cells) or negative selection with magnetic beads to deplete other cell types.

-

Culture: Culture isolated monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO₂ incubator.

This compound Treatment and Cell Stimulation

Objective: To treat monocytes with this compound prior to inflammatory stimulation.

Methodology:

-

Plating: Seed isolated monocytes in 96-well tissue culture plates at a desired density (e.g., 2 x 10⁵ cells/well).[7]

-

Pretreatment: Prepare a stock solution of this compound in a suitable solvent like Dimethyl sulfoxide (DMSO). Dilute to final working concentrations (e.g., 5-20 µM) in cell culture medium.[7] A vehicle control (DMSO alone) must be run in parallel.

-

Incubation: Pre-incubate the cells with this compound or vehicle control for 1 to 2 hours at 37°C.[7]

-

Stimulation: Following pretreatment, add the inflammatory stimulus directly to the wells. Examples include:

-

Final Incubation: Incubate the stimulated cells for a defined period, typically between 6 to 24 hours, to allow for cytokine production and secretion.[7][8]

Cytokine Quantification by ELISA

Objective: To measure the concentration of specific cytokines in the cell culture supernatant.

Methodology (General ELISA Protocol):

-

Supernatant Collection: After the final incubation, centrifuge the culture plates and carefully collect the supernatant.

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Sample Incubation: Add cell culture supernatants and a series of known cytokine standards to the plate and incubate.

-

Detection: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine.

-

Signal Generation: Add an enzyme conjugate (e.g., Streptavidin-HRP), followed by a chromogenic substrate (e.g., TMB). The enzyme converts the substrate, producing a colored product.

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[9]

-

Analysis: Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Experimental Workflow Diagram

Caption: General experimental workflow for assessing LA1 effects.

Conclusion and Implications

This compound represents a promising therapeutic candidate for inflammatory diseases due to its targeted mechanism of action. By activating the Mac-1/CR3 integrin on monocytes, it effectively suppresses the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This action is mediated through the inhibition of TLR-dependent signaling pathways. The data strongly support the anti-inflammatory potential of this compound, warranting further investigation and development for its application in autoimmune and inflammatory disorders. The protocols and pathways detailed in this guide provide a framework for researchers to further explore and validate the therapeutic utility of this compound.

References

- 1. The complement receptor 3 (CD11b/CD18) agonist this compound suppresses human innate inflammatory signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. immune-system-research.com [immune-system-research.com]

- 5. researchgate.net [researchgate.net]

- 6. The complement receptor 3 (CD11b/CD18) agonist Leukadherin‐1 suppresses human innate inflammatory signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound-Mediated Activation of CD11b Inhibits LPS-Induced Pro-inflammatory Response in Macrophages and Protects Mice Against Endotoxic Shock by Blocking LPS-TLR4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Quantification of cytokine secretion by mononuclear cells | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

Methodological & Application

Application Notes and Protocols for Leukadherin-1 in In Vitro Cell Adhesion Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leukadherin-1 (LA1) is a small molecule agonist of the integrin CD11b/CD18 (also known as Mac-1 or CR3), which is predominantly expressed on the surface of leukocytes, including neutrophils, monocytes, and natural killer (NK) cells.[1][2][3] Unlike traditional approaches that block integrin function, this compound enhances CD11b/CD18-dependent cell adhesion to its ligands, such as Intercellular Adhesion Molecule-1 (ICAM-1) and fibrinogen.[2][4] This unique mechanism of action makes this compound a valuable tool for studying leukocyte adhesion and its role in inflammatory responses. By promoting strong adhesion, this compound can paradoxically reduce leukocyte transendothelial migration and infiltration into tissues, presenting a novel therapeutic strategy for inflammatory diseases.[2][5]

These application notes provide a detailed protocol for an in vitro static cell adhesion assay using this compound to quantify its effects on leukocyte adhesion.

Data Presentation

The following table summarizes the quantitative data regarding the efficacy of this compound in promoting cell adhesion.

| Parameter | Value | Cell Type(s) | Ligand | Source(s) |

| EC50 | 4 µM | Leukocytes | Fibrinogen | [1][2] |

| Effective Concentration | 7.5 µM | NK cells | Not specified | [1] |

| Observation at 7.5 µM | Induces ~82% of maximum response with negligible off-target effects. | NK cells | Not specified | [1] |

| Effective Concentration | 15 µM | Neutrophils | ICAM-1 |

Experimental Protocols

This section details the methodology for a static in vitro cell adhesion assay to assess the effect of this compound.

Protocol: Static Cell Adhesion Assay

1. Materials

-

This compound (stock solution in DMSO)

-

Cells expressing CD11b/CD18 (e.g., human neutrophils, monocytes, or K562 cells transfected with CD11b/CD18)

-

96-well flat-bottom tissue culture plates

-

Ligand: Human ICAM-1 or fibrinogen

-

Coating Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Wash Buffer: PBS

-

Cell culture medium (e.g., RPMI-1640 or DMEM)

-

Calcein-AM (or other fluorescent cell stain)

-

DMSO (vehicle control)

-

Fluorescence plate reader

2. Plate Coating

-

Dilute the ligand (ICAM-1 or fibrinogen) to the desired concentration (e.g., 10 µg/mL for fibrinogen) in Coating Buffer.

-

Add 50 µL of the diluted ligand solution to each well of a 96-well plate.

-

Incubate the plate overnight at 4°C.

-

The next day, aspirate the coating solution and wash the wells twice with 150 µL of Wash Buffer per well.

-

Add 150 µL of Blocking Buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.

-

Aspirate the Blocking Buffer and wash the wells twice with 150 µL of Wash Buffer per well. The plate is now ready for the assay.

3. Cell Preparation

-

Isolate or culture the desired cells (e.g., neutrophils, monocytes).

-

If using a fluorescent quantification method, label the cells with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.

-

Resuspend the cells in serum-free cell culture medium to a final concentration of 1 x 106 cells/mL.

4. Adhesion Assay

-

Prepare serial dilutions of this compound in serum-free cell culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Add 50 µL of the cell suspension (5 x 104 cells) to each well of the coated plate.

-

Add 50 µL of the this compound dilutions or vehicle control to the respective wells. The final volume in each well should be 100 µL.

-

Incubate the plate for 30-60 minutes at 37°C in a humidified incubator with 5% CO2.

-

After incubation, gently wash the wells 2-3 times with 150 µL of pre-warmed Wash Buffer to remove non-adherent cells. This can be done by inverting the plate and gently tapping it on a paper towel, followed by the addition of the wash buffer.

-

After the final wash, add 100 µL of PBS or cell culture medium to each well.

5. Quantification of Adherent Cells

-

Fluorescence-based quantification:

-

Read the fluorescence intensity of each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 520 nm emission for Calcein-AM).

-

The fluorescence intensity is directly proportional to the number of adherent cells.